![molecular formula C18H19NO3S B2836122 甲基-6-(苯并[b]噻吩-2-甲酰)-6-氮杂螺[2.5]辛烷-1-甲酸酯 CAS No. 2034606-80-7](/img/structure/B2836122.png)

甲基-6-(苯并[b]噻吩-2-甲酰)-6-氮杂螺[2.5]辛烷-1-甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

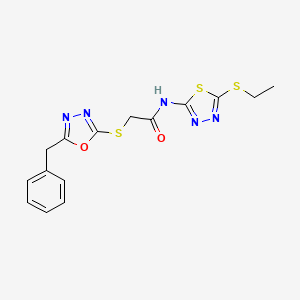

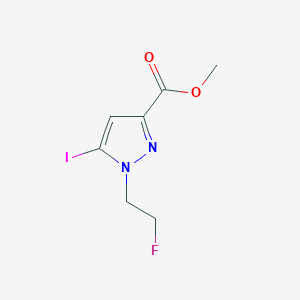

The compound appears to contain a benzo[b]thiophene moiety, which is a heterocyclic compound that contains a five-membered ring made up of one sulfur atom and four carbon atoms, fused to a benzene ring . It also contains a spirocyclic structure, which is a compound in which two rings share a single atom, in this case, the “6-azaspiro[2.5]octane” part of the molecule. The “methyl carboxylate” groups are common in organic chemistry and are often involved in esterification reactions .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis

Benzo[b]thiophene derivatives are known to undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions . The specific reactions that “Methyl 6-(benzo[b]thiophene-2-carbonyl)-6-azaspiro[2.5]octane-1-carboxylate” might undergo would depend on the reaction conditions and the other reactants present.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include its polarity, solubility, stability, and reactivity .科学研究应用

合成与化学性质

二肽合成子:6-(苯并[b]噻吩-2-羰基)-6-氮杂螺[2.5]辛烷-1-羧酸甲酯已用于二肽合成子的合成。它与羧酸和硫代酸发生预期的反应,证明了其在肽合成中作为二肽构件的用途 (Suter, Stoykova, Linden, & Heimgartner, 2000).

环加成反应:该化合物参与区域选择性环加成反应,特别是在形成取代的甲基 5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸酯中 (Molchanov & Tran, 2013).

亲电胺化:它已在 C-H-酸性化合物的亲电胺化中得到研究,显示了该分子在有机合成中的多功能性 (Andreae, Schmitz, Wulf, & Schulz, 1992).

药理学研究

多巴胺激动剂活性:该化合物的衍生物已被合成并评估其作为多巴胺激动剂的潜力,一些类似物表现出显着的活性 (Brubaker & Colley, 1986).

药物发现支架:该分子作为药物发现中的支架,特别是在 6-氮杂螺[4.3]烷烃的合成中,这是用于此目的的新型支架 (Chalyk et al., 2017).

肽合成:它用于肽合成,特别是在二肽和其他肽相关化合物的合成中 (Stamm, Linden, & Heimgartner, 2003).

材料化学

螺环化合物合成:该化合物用于螺环化合物的合成,说明了其在材料化学领域的重要性 (Kirillov et al., 2019).

缓蚀:该化合物的衍生物已对其在酸性溶液中对低碳钢腐蚀抑制作用的功效进行了研究,表明其在材料保护和涂层中的潜在应用 (Chafiq et al., 2020).

作用机制

未来方向

属性

IUPAC Name |

methyl 6-(1-benzothiophene-2-carbonyl)-6-azaspiro[2.5]octane-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c1-22-17(21)13-11-18(13)6-8-19(9-7-18)16(20)15-10-12-4-2-3-5-14(12)23-15/h2-5,10,13H,6-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCQOWLUPTUYNSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC12CCN(CC2)C(=O)C3=CC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-phenylethyl)-4-{[3-(phenylthio)pyrazin-2-yl]oxy}benzamide](/img/structure/B2836040.png)

![5-{[cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazol-3-amine](/img/structure/B2836044.png)

![6-Amino-1-butyl-5-[(3-methylbutyl)amino]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2836045.png)

![N-[(3-methoxyphenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B2836047.png)

![2-[(4-Acetamidophenyl)amino]-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-3-ium bromide](/img/structure/B2836062.png)